molecular formula C23H28N2O3 B5158677 1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one

1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one

Cat. No.: B5158677
M. Wt: 380.5 g/mol
InChI Key: HDCLTWMIVZSEPN-UHFFFAOYSA-N
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Description

1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one is a complex organic compound that features a piperidine ring and a quinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one typically involves multiple steps, starting with the preparation of the piperidine and quinolinone intermediates. One common route involves the reaction of 4-benzoylpiperidine with an appropriate quinolinone derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or platinum complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one involves its interaction with specific molecular targets in the body. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to serotonin and dopamine signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: A related compound with a piperidine ring, used in the synthesis of various medicinal compounds.

    4-Benzoylpiperidine: Another similar compound, often used as an intermediate in organic synthesis.

Uniqueness

1-[2-(4-Benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one is unique due to its combined piperidine and quinolinone structures, which confer distinct chemical and pharmacological properties. This dual structure allows it to interact with a broader range of biological targets compared to simpler piperidine or quinolinone derivatives.

Properties

IUPAC Name

1-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-21-11-10-17-6-4-5-9-20(17)25(21)16-22(27)24-14-12-19(13-15-24)23(28)18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCLTWMIVZSEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC(=O)N2CC(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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